molecular formula C25H23N3O3 B2413041 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898420-49-0

2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No. B2413041
CAS RN: 898420-49-0
M. Wt: 413.477
InChI Key: SJJUNFAIADSHJG-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a complex organic molecule. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones are known to have various biological activities and are found in some drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the ethoxyphenyl and phenyl groups could influence its overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions. The quinazolinone moiety could participate in various reactions such as reduction, oxidation, or further functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide and the ethoxy group could make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the complexity of the molecule .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has led to the synthesis of various novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigating their potential for analgesic and anti-inflammatory activities. A study conducted by Alagarsamy et al. (2015) synthesized a variety of these compounds and found that some showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, with only mild ulcerogenic potential. This suggests potential therapeutic applications in pain and inflammation management without the severe gastrointestinal side effects associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) (Alagarsamy et al., 2015).

Pharmacological Properties

Another study highlighted the pharmacological significance of substituted 6-bromoquinazolinones, which are known for their anti-inflammatory, analgesic, and anti-bacterial activities. Rajveer et al. (2010) focused on synthesizing 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6- bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol, aiming to evaluate their pharmacological activities. These compounds showed significant pharmacological activities, indicating their potential as a basis for developing new therapeutic agents (Rajveer et al., 2010).

Antimicrobial Agents

Desai et al. (2007) conducted a study on the synthesis of new quinazolines with potential as antimicrobial agents, highlighting the broad spectrum of biological activities possessed by quinazoline derivatives. This research underscores the versatility of quinazoline derivatives in developing new antibiotics to combat resistant microbial strains (Desai et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Quinazolinones are known to interact with various enzymes and receptors, influencing cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-31-21-13-11-18(12-14-21)15-24(29)27-19-7-6-8-20(16-19)28-17(2)26-23-10-5-4-9-22(23)25(28)30/h4-14,16H,3,15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUNFAIADSHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

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